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Compound Name: 4-Methoxypyridine

Cat. No.: B045360

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyridine (4-MeOPYy) is a versatile and valuable heterocyclic compound extensively
utilized in organic synthesis. Its unique electronic properties, stemming from the electron-
donating methoxy group at the 4-position of the pyridine ring, render it a potent nucleophilic
catalyst and a versatile building block for the synthesis of complex organic molecules, including
pharmaceuticals and agrochemicals.[1][2][3][4] This document provides detailed application
notes, experimental protocols, and quantitative data for the use of 4-methoxypyridine in key

organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxypyridine is provided in the
table below.
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Property Value

CAS Number 620-08-6[1]

Molecular Formula CeH7NOJ[1]

Molecular Weight 109.13 g/mol [5]

Appearance Colorless to pale yellow liquid[5]
Boiling Point 191 °C[1]

Melting Point 4 °C[1]

Density 1.075 g/cm3[1]

Flash Point 74 °C[1]

Solubilit Soluble in organic solvents such as ethyl
olubility _
acetate and alcohol; poorly soluble in water.[1]

Application Note I: 4-Methoxypyridine as a
Nucleophilic Catalyst in Acylation Reactions

4-Methoxypyridine and its derivatives, most notably 4-(dimethylamino)pyridine (DMAP), are
highly efficient nucleophilic catalysts for acylation reactions of alcohols, amines, and other
nucleophiles.[6] The enhanced electron density on the pyridine nitrogen, due to the methoxy
group, increases its nucleophilicity, allowing it to react with an acylating agent to form a highly
reactive N-acylpyridinium intermediate.[6] This intermediate is a more potent acylating agent
than the original reagent and readily transfers the acyl group to the substrate.[6]

Catalytic Cycle in Acylation

The catalytic cycle involves the initial activation of the acylating agent by 4-methoxypyridine,
followed by the transfer of the acyl group to the nucleophile and regeneration of the catalyst.
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Catalytic Cycle of 4-Methoxypyridine in Acylation
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Caption: Catalytic cycle of 4-methoxypyridine in acylation reactions.

Quantitative Data: Comparison of Pyridine-Based
Catalysts

The following table summarizes the comparative efficiency of various pyridine-based catalysts
in the acylation of (-)-menthol with acetic anhydride.

Catalyst Reaction Time (h) Yield (%)
4-(Dimethylamino)pyridine
( Y ey 20 91.78[2]
(DMAP)
Pyridine 24 Low (qualitative)[2]

4-Methoxypyridine

Note: While specific data for 4-methoxypyridine in this direct comparison was not found, its
catalytic activity is known to be superior to pyridine due to the electron-donating nature of the
methoxy group, though generally less active than DMAP.

Experimental Protocol: General Procedure for O-
Acetylation of a Hydroxyl-Containing Compound
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This protocol describes a general method for the O-acetylation of an alcohol using acetic
anhydride with 4-methoxypyridine as a catalyst.

Materials:

¢ Substrate (compound with a hydroxyl group)

e Acetic anhydride (Acz20)

e 4-Methoxypyridine (4-MeOPy)

e Dry pyridine (as solvent)

¢ Dry dichloromethane (CH2Cl2) or ethyl acetate (EtOAC)
e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)
« Silica gel for column chromatography

Procedure:

Dissolve the substrate (1.0 equivalent) and a catalytic amount of 4-methoxypyridine (e.g.,
0.1 equivalents) in dry pyridine (2—10 mL/mmol) under an inert atmosphere (e.g., Argon).

e Cool the solution to 0°C in an ice bath.

¢ Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled
solution.

» Allow the reaction mixture to warm to room temperature and stir until the starting material is
completely consumed, as monitored by Thin Layer Chromatography (TLC).

¢ Quench the reaction by the slow addition of dry methanol.
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e Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual
pyridine).

 Dilute the residue with dichloromethane or ethyl acetate.

e Wash the organic layer sequentially with 1 M HCI, water, saturated aqueous NaHCOs, and
brine.

e Dry the organic layer over anhydrous Na2SOa4 or MgSOa, filter, and concentrate under
reduced pressure.

o Purify the residue by silica gel column chromatography to afford the desired acetylated
product.

Application Note II: 4-Methoxypyridine in the
Synthesis of Dihydropyridinones via
Dearomatization

4-Methoxypyridine is a key precursor for the synthesis of chiral dihydro-4-pyridones, which
are valuable intermediates in the synthesis of alkaloids and other biologically active molecules.
[7][8] The dearomatization of in situ-formed N-acylpyridinium salts of 4-methoxypyridine with
organometallic reagents, often catalyzed by transition metals like copper, provides a direct
route to these important scaffolds.[7][8]

Workflow for Copper-Catalyzed Dearomatization

The general workflow involves the in situ formation of the N-acylpyridinium salt, followed by the
copper-catalyzed addition of a Grignard reagent.
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Workflow for Dearomatization of 4-MeOPy
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Caption: General workflow for the synthesis of dihydro-4-pyridones.

Quantitative Data: Scope of 4-Methoxypyridine
Derivatives in Dearomatization

The following table illustrates the scope of substituted 4-methoxypyridines in the
enantioselective dearomative addition of EtMgBr.[9]
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4-Methoxypyridine

I . . Enantiomeric Excess (ee,
Derivative (Substituent at Yield (%)

C2) %)
Methyl 66 97
Ethyl 51 96
Isopropyl 62 80
n-Butyl 58 97
4-Methoxyquinoline 75 97
3-Methyl 62 82

Experimental Protocol: Enantioselective Catalytic
Dearomative Addition of a Grighard Reagent

This protocol is adapted from a general procedure for the copper-catalyzed dearomatization of
4-methoxypyridine derivatives.[7]

Materials:

Substituted 4-methoxypyridine (1.0 equiv)
e Phenyl chloroformate (2.0 equiv)

o Grignard reagent (e.g., EtMgBr, 2.0 equiv)
e CuBr-SMe:2 (5 mol %)

o Chiral ligand (e.g., (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, 6
mol %)

e Anhydrous toluene

Saturated aqueous NHa4Cl

Procedure:
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» To a flame-dried Schlenk tube under an argon atmosphere, add CuBr-SMe:z (5 mol %) and
the chiral ligand (6 mol %).

e Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate) and stir the
mixture at room temperature for 30 minutes.

o Cool the mixture to -78 °C.

e Add the substituted 4-methoxypyridine (1.0 equiv) and phenyl chloroformate (2.0 equiv).
» Slowly add the Grignard reagent (2.0 equiv) dropwise over 10 minutes.

« Stir the reaction mixture at -78 °C for 12 hours.

e Quench the reaction at -78 °C by the addition of saturated agqueous NH4Cl.

o Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure.

 Purify the residue by flash column chromatography on silica gel to yield the chiral dihydro-4-
pyridone.

Application Note lll: 4-Methoxypyridine as a
Building Block via Directed ortho-Metalation

The methoxy group in 4-methoxypyridine can act as a directing group for ortho-lithiation,
allowing for the functionalization of the C3 position of the pyridine ring.[4] This strategy provides
access to a variety of 3-substituted 4-methoxypyridines, which are valuable intermediates in
the synthesis of more complex molecules.[4]

Logical Relationship in Directed ortho-Lithiation

The process involves deprotonation at the C3 position, followed by quenching with an
electrophile to introduce a new functional group.
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Derivatization of 4-MeOPYy via Lithiation
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Caption: Derivatization of 4-methoxypyridine via directed ortho-lithiation.

Quantitative Data: Yields of 3-Substituted 4-
Methoxypyridines

The following table provides representative yields for the synthesis of 3-substituted 4-
methoxypyridines via directed ortho-lithiation.[4]
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Product (Substituent at

Electrophile Yield (%)
C3)
(Not specified, but leads to
DMF -CHO
further products in good yield)
2 -l (Not specified)
MesSiCl -SiMes (Not specified)

Experimental Protocol: ortho-Lithiation and Electrophilic
Quench of 4-Methoxypyridine

This protocol provides a general procedure for the C3-lithiation of 4-methoxypyridine and
subsequent reaction with an electrophile.[4]

Materials:

4-Methoxypyridine (1.0 equiv)

Mesityllithium (MesLi) or Phenylithium (PhLi) (1.1 equiv)

Anhydrous tetrahydrofuran (THF)

Electrophile (e.g., N,N-dimethylformamide, iodine, trimethylsilyl chloride)

Saturated aqueous NHaCl
Procedure:

o To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a
dropping funnel, add a solution of 4-methoxypyridine (1.0 equiv) in anhydrous THF.

o Cool the solution to -78 °C under a nitrogen atmosphere.

o Slowly add a solution of mesityllithium or phenyllithium (1.1 equiv) in THF via the dropping
funnel, maintaining the temperature below -70 °C.
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« Stir the resulting solution at -78 °C for 1 hour.

» Add the electrophile (1.2 equiv) neat or as a solution in THF, keeping the temperature at -78
°C.

 Stir the reaction mixture at -78 °C for an additional 1-2 hours, or until TLC analysis indicates
the consumption of the starting material.

e Quench the reaction by the slow addition of saturated aqueous NHaCl.
» Allow the mixture to warm to room temperature and extract with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography or distillation to obtain the 3-substituted
4-methoxypyridine.

Conclusion

4-Methoxypyridine is a highly valuable and versatile reagent in modern organic synthesis. Its
application as a nucleophilic catalyst, a precursor for chiral dihydropyridinones, and a versatile
building block via directed metalation underscores its importance in the synthesis of a wide
range of organic molecules, particularly in the context of pharmaceutical and agrochemical
research and development. The protocols and data provided herein serve as a practical guide
for researchers to effectively utilize 4-methoxypyridine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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